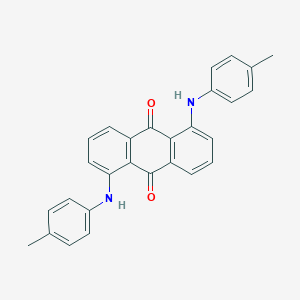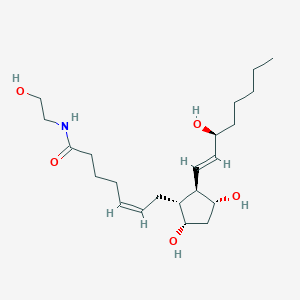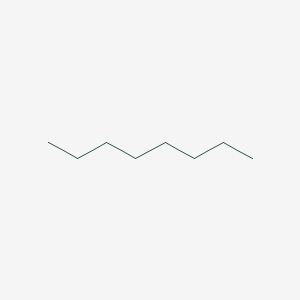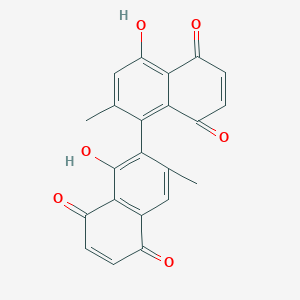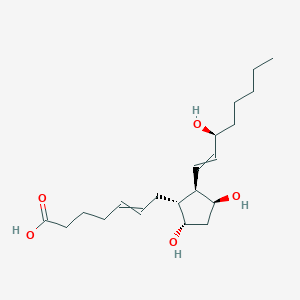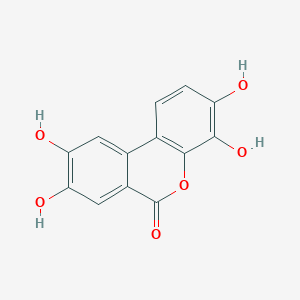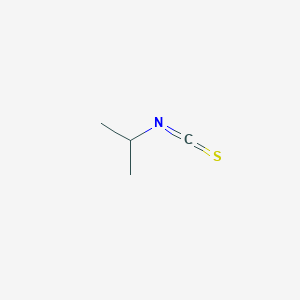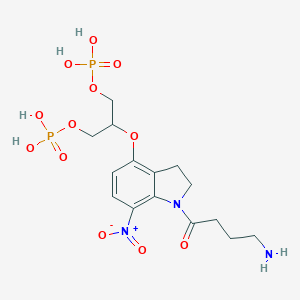
DPNI-caged-GABA
描述
DPNI-caged-GABA, also known as Nitroindoline-caged gamma-aminobutyric acid, is a photoactivatable compound used in neuroscience research. It is designed to release gamma-aminobutyric acid upon exposure to light, allowing precise control over gamma-aminobutyric acid signaling in neural tissues. This compound is highly water-soluble and exhibits fast photorelease, making it efficient for use at near-ultraviolet and 405 nm wavelengths .
科学研究应用
DPNI-caged-GABA has a wide range of applications in scientific research, particularly in neuroscience:
Neuroscience: It is used to study the distribution and properties of gamma-aminobutyric acid receptors in neuronal compartments.
Epilepsy Research: this compound has been used in studies to modulate neuronal activities during artificial epileptic rhythms, providing insights into the mechanisms of epilepsy.
作用机制
DPNI-caged-GABA exerts its effects through a photoactivation mechanism. Upon exposure to light, the nitroindoline group is cleaved, releasing gamma-aminobutyric acid. The released gamma-aminobutyric acid then binds to gamma-aminobutyric acid receptors, primarily gamma-aminobutyric acid type A receptors, leading to the inhibition of neuronal activity. This mechanism allows for precise spatial and temporal control of gamma-aminobutyric acid signaling in neural tissues .
生化分析
Biochemical Properties
DPNI-caged-GABA is involved in modulating neural electrophysiological activity . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. The nature of these interactions is largely dependent on the specific biochemical reactions in which this compound is involved .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating neural activity . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, allowing this compound to influence various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DPNI-caged-GABA involves the attachment of a nitroindoline group to gamma-aminobutyric acid. The process typically includes the following steps:
Protection of gamma-aminobutyric acid: The amino group of gamma-aminobutyric acid is protected using a suitable protecting group.
Attachment of nitroindoline: The protected gamma-aminobutyric acid is reacted with a nitroindoline derivative under specific conditions to form the caged compound.
Deprotection: The protecting group is removed to yield the final this compound compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions: DPNI-caged-GABA primarily undergoes photolysis, where exposure to light cleaves the nitroindoline group, releasing gamma-aminobutyric acid. This photoreaction is efficient at near-ultraviolet and 405 nm wavelengths .
Common Reagents and Conditions:
Reagents: Nitroindoline derivatives, protecting groups for gamma-aminobutyric acid.
Conditions: Photolysis is typically conducted using a laser or light source emitting at the required wavelength.
Major Products: The primary product of the photolysis reaction is free gamma-aminobutyric acid, which can then interact with gamma-aminobutyric acid receptors in neural tissues .
相似化合物的比较
DPNI-caged-GABA is compared with other caged gamma-aminobutyric acid compounds such as bis-carboxy-2-nitrobenzyl-GABA and nanoliposome-encapsulated caged gamma-aminobutyric acid:
Bis-carboxy-2-nitrobenzyl-GABA: This compound also allows for optical control of neural tissue but has a different photochemical profile and receptor interaction properties.
Nanoliposome-encapsulated caged gamma-aminobutyric acid: This compound uses a nanoliposome-based delivery system for modulating neural activity.
Uniqueness of this compound: this compound is unique due to its fast photorelease and high water solubility, making it highly efficient for use in neuroscience research. Its ability to release gamma-aminobutyric acid with minimal pharmacological interference sets it apart from other caged gamma-aminobutyric acid compounds .
属性
IUPAC Name |
[2-[[1-(4-aminobutanoyl)-7-nitro-2,3-dihydroindol-4-yl]oxy]-3-phosphonooxypropyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O12P2/c16-6-1-2-14(19)17-7-5-11-13(4-3-12(15(11)17)18(20)21)30-10(8-28-31(22,23)24)9-29-32(25,26)27/h3-4,10H,1-2,5-9,16H2,(H2,22,23,24)(H2,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCHBTSDKGMLRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C(C=CC(=C21)OC(COP(=O)(O)O)COP(=O)(O)O)[N+](=O)[O-])C(=O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does DPNI-caged GABA allow for the investigation of GABA receptor kinetics and distribution?
A1: DPNI-caged GABA is a photosensitive compound where GABA, the primary inhibitory neurotransmitter in the brain, is rendered inactive by a chemical "cage" (DPNI). Upon exposure to light of a specific wavelength, the DPNI cage is cleaved, rapidly releasing GABA in its active form []. This light-triggered activation allows researchers to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid](/img/structure/B31426.png)
![5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline](/img/structure/B31427.png)
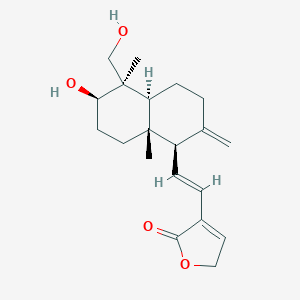
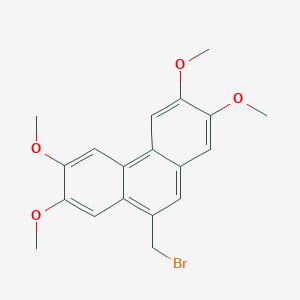
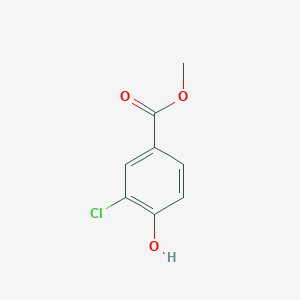

![2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal](/img/structure/B31443.png)
